molecular formula C12H16N2O3 B13541159 4-(5-Methyl-2-nitrophenoxy)piperidine

4-(5-Methyl-2-nitrophenoxy)piperidine

Cat. No.: B13541159
M. Wt: 236.27 g/mol
InChI Key: MZTLDPQKZYXYBQ-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-nitrophenoxy)piperidine is an organic compound with the molecular formula C12H16N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-nitrophenoxy)piperidine typically involves the reaction of 5-methyl-2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-nitrophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Methyl-2-nitrophenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2’-Methyl-4’-nitrophenoxy)piperidine: Similar structure but with different substitution pattern on the phenoxy group.

    4-(5-Methyl-2-aminophenoxy)piperidine: Reduction product of 4-(5-Methyl-2-nitrophenoxy)piperidine.

    4-(5-Methyl-2-nitrosophenoxy)piperidine: Oxidation product of this compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenoxy group and piperidine ring combination make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-(5-methyl-2-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O3/c1-9-2-3-11(14(15)16)12(8-9)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3

InChI Key

MZTLDPQKZYXYBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCNCC2

Origin of Product

United States

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